molecular formula C9H12LiNO3S B2516021 Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate CAS No. 2219368-94-0

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate

Cat. No.: B2516021
CAS No.: 2219368-94-0
M. Wt: 221.2
InChI Key: JWLMGPNSCDIAKF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate is a chemical compound with the molecular formula C9H13NO3S.Li. It is a lithium salt of 6-(tert-butoxy)pyridine-3-sulfinate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate typically involves the reaction of 6-(tert-butoxy)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate include:

Uniqueness

This compound is unique due to its specific combination of lithium ion and 6-(tert-butoxy)pyridine-3-sulfinate moiety. This combination imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts. Additionally, the presence of the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-5-4-7(6-10-8)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLMGPNSCDIAKF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC1=NC=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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